molecular formula C14H19NO3 B5354232 (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5354232
M. Wt: 249.30 g/mol
InChI Key: OHTOWYVTYKJAJY-RMKNXTFCSA-N
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Description

(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methoxybenzaldehyde and 2-methoxy-1-methylethylamine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of 2-methoxy-1-methylethylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The amine reacts with acryloyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-METHOXYPHENYL)-2-PROPENAMIDE depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-HYDROXYPHENYL)-2-PROPENAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (E)-N-(2-METHOXY-1-METHYLETHYL)-3-(4-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of a methoxy group.

Properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(10-17-2)15-14(16)9-6-12-4-7-13(18-3)8-5-12/h4-9,11H,10H2,1-3H3,(H,15,16)/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTOWYVTYKJAJY-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC)NC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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